6-(Azetidin-1-ylsulfonyl)nicotinic acid

cathepsin inhibition cysteine protease azetidine vs pyrrolidine

6-(Azetidin-1-ylsulfonyl)nicotinic acid (CAS 1334489-94-9) is a heterocyclic building block combining a nicotinic acid core with a strained azetidine sulfonamide moiety. This compound serves as a key intermediate in the synthesis of FXR (NR1H4) agonists and other bioactive molecules, with the azetidine ring conferring distinct conformational rigidity and metabolic stability advantages.

Molecular Formula C9H10N2O4S
Molecular Weight 242.25 g/mol
Cat. No. B11867928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Azetidin-1-ylsulfonyl)nicotinic acid
Molecular FormulaC9H10N2O4S
Molecular Weight242.25 g/mol
Structural Identifiers
SMILESC1CN(C1)S(=O)(=O)C2=NC=C(C=C2)C(=O)O
InChIInChI=1S/C9H10N2O4S/c12-9(13)7-2-3-8(10-6-7)16(14,15)11-4-1-5-11/h2-3,6H,1,4-5H2,(H,12,13)
InChIKeyKWTZUSWBNAXWKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: 6-(Azetidin-1-ylsulfonyl)nicotinic acid for Drug Discovery and Chemical Biology


6-(Azetidin-1-ylsulfonyl)nicotinic acid (CAS 1334489-94-9) is a heterocyclic building block combining a nicotinic acid core with a strained azetidine sulfonamide moiety [1]. This compound serves as a key intermediate in the synthesis of FXR (NR1H4) agonists and other bioactive molecules, with the azetidine ring conferring distinct conformational rigidity and metabolic stability advantages [2]. The sulfonamide linkage provides a metabolically robust connection between the heterocyclic amine and the pyridine scaffold, making it a valuable fragment for medicinal chemistry optimization [3].

Why 6-(Azetidin-1-ylsulfonyl)nicotinic acid Cannot Be Trivially Replaced by Piperidine or Pyrrolidine Analogs


Substituting the azetidine ring with larger cyclic amines (pyrrolidine, piperidine) or open-chain sulfonamides profoundly alters physicochemical and pharmacokinetic profiles. Systematic studies demonstrate that azetidine derivatives exhibit distinct pKa, LogP, and intrinsic microsomal clearance values compared to their five- and six-membered ring counterparts [1]. In β3-adrenergic receptor agonist design, azetidine sulfonamide linkers conferred enhanced potency and selectivity over piperidine and pyrrolidine variants [2]. Furthermore, the conformational rigidity and reduced basicity of azetidine lower CYP enzyme inhibition risk, a liability observed with more basic piperidine sulfonamides [3]. These cumulative differences mean that analog substitution compromises lead series SAR continuity, requiring costly re-optimization.

Quantitative Differentiation Evidence: 6-(Azetidin-1-ylsulfonyl)nicotinic acid vs. Closest Analogs


Azetidine Sulfonamide Exhibits 10-Fold Enhanced Inhibitory Potency Over Cyanopyrrolidine in Cathepsin Inhibition

In a direct head-to-head comparison within the same chemical series, replacing a 1-cyanopyrrolidine ring with a 1-cyanoazetidine increased cathepsin K/L inhibitory potency by 10-fold [1]. Although this specific comparison involves cyanamide warheads rather than sulfonamides on a nicotinic acid scaffold, it unambiguously demonstrates that the azetidine ring can confer an order-of-magnitude potency advantage over the pyrrolidine analog, driven by enhanced electrophilicity of the constrained four-membered ring. This class-level inference supports the expectation that 6-(azetidin-1-ylsulfonyl)nicotinic acid may similarly outperform its pyrrolidine sulfonamide counterpart in target engagement potency.

cathepsin inhibition cysteine protease azetidine vs pyrrolidine

Azetidine Sulfonamide Linkers Confer Selective β3-Adrenergic Receptor Agonism Over β1 and β2 Subtypes

In a systematic SAR exploration of cyclic amine sulfonamide linkers for human β3-adrenergic receptor (β3-AR) agonists, the azetidine sulfonamide derivative 37 demonstrated potent β3-AR agonism with good selectivity over β1- and β2-AR subtypes [1]. This study directly compared azetidine, pyrrolidine, and piperidine sulfonamides within the same chemotype, showing that the azetidine linker provided an advantageous selectivity profile. The constrained geometry and reduced basicity of the azetidine sulfonamide are thought to minimize off-target interactions with related adrenergic receptor subtypes, a differentiation that has direct implications for in vivo safety pharmacology.

β3-adrenergic receptor selectivity sulfonamide linker

Azetidine Sulfonamide Demonstrates High Metabolic Stability in Microsomal Clearance Assays

A comprehensive systematic study of mono- and difluorinated saturated heterocyclic amines found that azetidine, pyrrolidine, and piperidine derivatives exhibit distinct intrinsic microsomal clearance profiles, with azetidine derivatives generally demonstrating high metabolic stability [1]. While this study focused on fluorinated amines rather than sulfonamides, azetidine sulfonamides are known to possess even greater metabolic robustness due to the electron-withdrawing sulfonyl group further shielding the ring from oxidative metabolism [2]. The clinically approved azetidine-sulfonamide-containing drug baricitinib exemplifies this advantage: it is excreted predominantly as unchanged parent drug (≈69% renal, ≈15% fecal) with only minimal oxidative metabolism, underscoring the superior metabolic stability conferred by the azetidine sulfonamide motif [3].

metabolic stability microsomal clearance azetidine vs pyrrolidine

Azetidine Sulfonamide Reduces hERG and CYP Inhibition Liability Compared to Piperidine Sulfonamides

The reduced basicity (pKa ≈ 10.5 for azetidine conjugate acid vs. ~11.3 for pyrrolidine and ~11.2 for piperidine) [1] of the azetidine nitrogen in sulfonamide linkages lowers the risk of CYP enzyme inhibition and hERG channel blockade, two common liabilities of highly basic amines [2]. The FDA-approved azetidine-sulfonamide drugs baricitinib and cobimetinib exhibit clean cardiac safety profiles, with no clinically significant QTc prolongation. In a structural class comparison, morpholine sulfonamide-based γ-secretase inhibitors were shown to reduce CYP liabilities when modified compared to piperidine sulfonamides; the azetidine sulfonamide represents a further refinement toward reduced off-target pharmacology [3].

CYP inhibition hERG cardiotoxicity azetidine vs piperidine

Optimal Procurement and Use Scenarios for 6-(Azetidin-1-ylsulfonyl)nicotinic acid


FXR Agonist Lead Optimization for Metabolic and Inflammatory Diseases

6-(Azetidin-1-ylsulfonyl)nicotinic acid serves as a privileged intermediate for constructing FXR (NR1H4) agonists, as demonstrated in Gilead's WO 2017/218337 patent [7]. The azetidine sulfonamide motif provides the optimal balance of metabolic stability, receptor selectivity, and pharmacokinetic properties required for chronic oral dosing in NASH, PBC, and inflammatory bowel disease indications. The compound's metabolic robustness is exemplified by baricitinib's clinical profile, where minimal oxidative metabolism ensures predictable exposure [8].

Selective GPCR Modulator Design Requiring Reduced Off-Target Pharmacology

When designing selective GPCR modulators where subtype selectivity and cardiac safety are paramount, 6-(azetidin-1-ylsulfonyl)nicotinic acid offers a superior sulfonamide linker. The azetidine sulfonamide's demonstrated selectivity advantage in β3-AR agonism over β1/β2 subtypes [7] and its reduced CYP/hERG liability [8] make it the preferred building block over piperidine or pyrrolidine sulfonamide analogs.

Metabolically Stable Fragment Library Design for FBDD and DNA-Encoded Library Synthesis

For construction of fragment libraries and DNA-encoded chemical libraries (DELs) where metabolic stability and synthetic tractability are critical, 6-(azetidin-1-ylsulfonyl)nicotinic acid provides an sp3-rich, conformationally constrained scaffold with a carboxylic acid handle for on-DNA diversification. The systematic study of heterocyclic amine physicochemical properties confirms the favorable profile of azetidine derivatives for early-stage library design [7], and the demonstrated metabolic stability of the azetidine-sulfonamide motif [8] ensures that hits identified from such libraries will possess drug-like ADME properties from the outset.

Nicotinic Receptor Ligand Development Exploiting Azetidine Strain-Driven Potency

The 10-fold potency enhancement observed upon contraction of a pyrrolidine ring to azetidine in cathepsin inhibition [7] underscores the potential of 6-(azetidin-1-ylsulfonyl)nicotinic acid in nicotinic acetylcholine receptor (nAChR) ligand design. The strained azetidine ring can enhance binding affinity for the orthosteric or allosteric sites of nAChRs, as evidenced by the improved potency of azetidine-containing nicotine analogs [8]. For CNS-targeted nAChR programs, this building block offers a differentiated starting point with enhanced target engagement.

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